2,3-Diaminophenol 2,3-Diaminophenol 2,3-Diaminophenol is an aromatic diamine and forms Pd(II) and Pt(II) complexes. 2,3-Diaminophenol reacts with 2,4-pentanedione to yield the corresponding benzo[b][1,4]diazepinium salts. 2,3-Diaminophenol reacts with salicylaldehyde or 5-bromosalicylaldehyde in absolute ethanol to yield new unsymmetrical Schiff base.

Brand Name: Vulcanchem
CAS No.: 59649-56-8
VCID: VC2317612
InChI: InChI=1S/C6H8N2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,7-8H2
SMILES: C1=CC(=C(C(=C1)O)N)N
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol

2,3-Diaminophenol

CAS No.: 59649-56-8

Cat. No.: VC2317612

Molecular Formula: C6H8N2O

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

2,3-Diaminophenol - 59649-56-8

Specification

CAS No. 59649-56-8
Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
IUPAC Name 2,3-diaminophenol
Standard InChI InChI=1S/C6H8N2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,7-8H2
Standard InChI Key PCAXITAPTVOLGL-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)O)N)N
Canonical SMILES C1=CC(=C(C(=C1)O)N)N

Introduction

Chemical Identity and Structural Characteristics

2,3-Diaminophenol is an aromatic organic compound with two amino groups (-NH₂) attached to adjacent carbon atoms (positions 2 and 3) of a phenol ring. The hydroxyl group at position 1 and the two amino groups create a reactive compound with multiple functional sites.

Basic Identification

ParameterInformation
CAS Number59649-56-8
Chemical FormulaC₆H₈N₂O
Molecular Weight124.14 g/mol
SynonymsPhenol, 2,3-diamino-; 2,3-Diaminophenol 97%
MDL NumberMFCD00075199

The compound's structure features a benzene ring with three substituents: a hydroxyl group and two amino groups in adjacent positions, creating a highly reactive organic molecule with multiple functional groups that contribute to its chemical versatility .

Physical and Chemical Properties

Understanding the physical and chemical properties of 2,3-Diaminophenol is essential for its proper handling, storage, and applications in various research and industrial contexts.

Physical Properties

2,3-Diaminophenol appears as a white to beige crystalline powder at room temperature. The table below summarizes its key physical properties:

PropertyValueSource
Physical StateWhite to beige crystalline powder
Melting Point161-165 °C
Boiling Point303.6±27.0 °C (predicted)
Density1.343±0.06 g/cm³ (predicted)
Flash Point137.4±23.7 °C
ColorWhite to beige
FormGranular or crystalline powder or crystals

Chemical Properties

The chemical behavior of 2,3-Diaminophenol is characterized by its multiple reactive sites, making it a versatile reagent in organic synthesis:

PropertyValueNote
pKa9.81±0.10 (predicted)
ReactivityMultiple reactive sites via -OH and -NH₂ groups
Hazard SymbolGHS07
Signal WordWarning

The presence of hydroxyl and amino functional groups gives 2,3-Diaminophenol both nucleophilic and electrophilic properties. The compound can participate in various reactions including condensation, oxidation, and coordination with metal ions .

Applications and Uses

2,3-Diaminophenol has diverse applications in organic synthesis and materials science, serving as a key building block in the creation of complex organic molecules and functional materials.

Synthesis Applications

The compound plays a significant role in various synthetic pathways:

  • It serves as a precursor in one-pot microwave assisted synthesis of amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines, which are important scaffolds in pharmaceutical research .

  • 2,3-Diaminophenol participates in the electrosynthesis of poly(2,3-diaminophenol) via electro-oxidation, creating conductive polymers with potential applications in sensors and electronic devices .

  • The compound is valuable in synthesizing tetradentate Schiff base complexes through reactions with salicylaldehyde or 5-bromosalicylaldehyde and metals such as Mn(III), Ni(II), and Cu(II). These complexes have applications in catalysis and as model compounds for biological systems .

Coordination Chemistry

2,3-Diaminophenol forms Pd(II) and Pt(II) complexes, demonstrating its ability to act as a ligand in coordination chemistry. The resulting metal complexes may have applications in catalysis and potentially in medicinal chemistry as anti-cancer agents, given the established use of platinum complexes in cancer treatment .

Heterocyclic Chemistry

In organic synthesis, 2,3-Diaminophenol reacts with 2,4-pentanedione to yield corresponding benzo[b] diazepinium salts, which are important scaffolds in medicinal chemistry. Additionally, its reaction with salicylaldehyde or 5-bromosalicylaldehyde in absolute ethanol yields new unsymmetrical Schiff bases with potential applications in coordination chemistry and materials science .

Synthetic Pathways and Related Compounds

Understanding how 2,3-Diaminophenol relates to other compounds and its synthetic pathways provides insight into its chemical behavior and potential applications.

Synthetic Routes

While the search results don't provide specific synthetic routes for 2,3-Diaminophenol, typical methods for preparing aminophenols generally involve:

  • Selective reduction of corresponding nitrophenols

  • Directed ortho-metalation followed by electrophilic amination

  • Nucleophilic aromatic substitution reactions

These methods would need to be adapted to achieve the specific 2,3-disubstitution pattern characteristic of this compound.

Research Applications and Future Prospects

The versatile chemical structure of 2,3-Diaminophenol suggests several emerging and potential research areas.

Materials Science Applications

The ability of 2,3-Diaminophenol to form polymeric structures through electro-oxidation opens possibilities for developing new conductive polymers with applications in:

  • Chemical sensors and biosensors

  • Conductive coatings

  • Energy storage materials

  • Electrochromic devices

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